4-N-(2,4-dimethylphenyl)-1-methyl-6-N-(2-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
The compound “4-N-(2,4-dimethylphenyl)-1-methyl-6-N-(2-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . It has been synthesized as a novel CDK2 targeting compound .
Synthesis Analysis
The synthesis of this compound involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold . The growth of three examined cell lines was significantly inhibited by most of the prepared compounds .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine scaffold . The 6-substituted amino moiety together with N7 in roscovitine was replaced by N arylglycyl moiety in all the proposed compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the treatment of the formimidate derivative with hydrazine hydrate in ethanol .
Scientific Research Applications
Antitumor Activity
This compound has been studied for its antitumor activity . A series of new N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives, which include the compound , has been designed and synthesized . The anti-proliferative activities of these compounds were evaluated against human breast cancer cells and human gastric cancer cells .
CDK6 Inhibitory Activity
The compound has shown CDK6 inhibitory activity . CDK6 is a cyclin-dependent protein kinase, which plays a crucial role in the regulation of cell cycle and transcription . Therefore, CDK6 inhibitors have been considered as promising targets for the treatment of cancers and other diseases .
Synthesis of Piperazines
The compound can be used in the synthesis of piperazines . The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of piperazines with PhSH followed by selective intramolecular cyclization reaction gave piperazinopyrrolidinones .
Mechanism of Action
Future Directions
The compound has shown promising results as a CDK2 inhibitor, suggesting potential for further investigations . It has exerted a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells . Future research could focus on further exploring its potential as a cancer treatment.
properties
IUPAC Name |
4-N-(2,4-dimethylphenyl)-1-methyl-6-N-(2-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6/c1-13-9-10-18(15(3)11-13)23-19-16-12-22-27(4)20(16)26-21(25-19)24-17-8-6-5-7-14(17)2/h5-12H,1-4H3,(H2,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJDNOOVOMLLRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NC4=CC=CC=C4C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-N-(2,4-dimethylphenyl)-1-methyl-6-N-(2-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine |
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